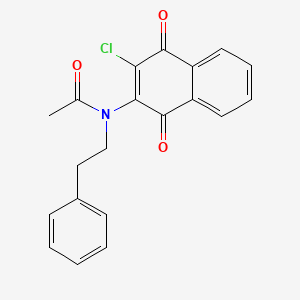

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide

Description

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide is a naphthoquinone derivative featuring a chloro-substituted 1,4-naphthoquinone core and a dual substitution at the 2-position: an acetamide group and a 2-phenylethyl chain. The 2-phenylethyl substituent likely enhances lipophilicity, influencing membrane permeability and target binding compared to simpler acetamide derivatives.

Properties

IUPAC Name |

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-13(23)22(12-11-14-7-3-2-4-8-14)18-17(21)19(24)15-9-5-6-10-16(15)20(18)25/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIVLWGWCJTPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

Formation of the Naphthalene Derivative: The starting material, 2-chloronaphthalene, undergoes oxidation to form 3-chloro-1,4-naphthoquinone.

Amidation Reaction: The 3-chloro-1,4-naphthoquinone is then reacted with N-(2-phenylethyl)acetamide under suitable conditions, such as the presence of a base like triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.

Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: Researchers may investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific context of its use, such as its role in inhibiting a particular enzyme or modulating a receptor’s activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related naphthoquinone derivatives:

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects: The 2-phenylethyl group in the target compound increases molecular weight and lipophilicity compared to simpler acetamide derivatives (e.g., ). This may enhance blood-brain barrier penetration or target binding in hydrophobic pockets. Benzamide analogs (e.g., NCDDNB ) show potent cytotoxicity, suggesting that aromatic substituents enhance bioactivity.

Antitumor Effects:

- NCDDNB : Demonstrates IC₅₀ values of 2.5–6.5 μM against prostate cancer cells (CWR-22, PC-3, DU-145) and induces G₁-phase cell cycle arrest and apoptosis .

- Propionylpropionamide Derivative: Inhibits protein kinases and displays antitumor and anti-trypanosomal activity .

- Target Compound : While direct data are unavailable, the 2-phenylethyl group may enhance interaction with hydrophobic domains of kinases or apoptotic regulators, similar to benzamide derivatives.

Enzymatic Inhibition:

- Naphthoquinone derivatives often act as redox cyclers, generating reactive oxygen species (ROS) that disrupt cellular processes. The chloro substituent enhances electrophilicity, promoting covalent binding to thiol groups in enzymes .

Biological Activity

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-phenylethyl)acetamide, commonly referred to as a derivative of 1,4-naphthoquinone, has garnered attention due to its potential biological activities, particularly in cancer research. This compound is structurally related to other naphthoquinone derivatives known for their pharmacological properties, including antitumor and antimicrobial activities.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C_{16}H_{15}ClN_{2}O_{3}

- Molecular Weight : 318.75 g/mol

- CAS Number : 380563-28-0

This structure features a naphthoquinone core, which is significant in its interaction with biological targets.

Antitumor Effects

A pivotal study evaluated the cytotoxic effects of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide on various human prostate cancer cell lines. The results indicated that this compound exhibited significant anti-tumor activity across different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| CWR-22 | 2.5 |

| PC-3 | 2.5 |

| DU-145 | 6.5 |

| HS-5 (normal) | 25 |

Notably, the compound induced cell cycle arrest in the G1 phase and promoted apoptosis, particularly in androgen-independent PC-3 cells, with maximal apoptotic effects observed at five days post-treatment .

The mechanism by which this compound exerts its effects involves the induction of apoptosis and modulation of the cell cycle. Western blot analyses demonstrated increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells. The compound's ability to interfere with cellular signaling pathways related to growth and survival underscores its potential as an anticancer agent .

Study on Prostate Cancer

In a controlled experimental setup involving human prostate cancer cell lines (CWR-22, PC-3, DU-145), researchers found that treatment with N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide resulted in significant cytotoxicity. The study highlighted the compound's selective toxicity towards cancer cells compared to normal bone marrow cells (HS-5), suggesting a favorable therapeutic index .

Structural Analysis

Crystallographic studies revealed that the compound forms a three-dimensional network through weak hydrogen bonds and π–π stacking interactions. These structural characteristics may enhance its biological activity by stabilizing interactions with target proteins .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with other naphthoquinone derivatives:

| Compound Name | IC50 (μM) | Target Activity |

|---|---|---|

| N-(3-chloro-1,4-dioxo-naphthalene) | 2.5 | Antitumor (Prostate Cancer) |

| 2-chloro-naphthoquinone derivative | 5.0 | Antimicrobial |

| 1,4-naphthoquinone | 10.0 | Antiparasitic |

This table indicates that while all compounds exhibit biological activity, N-(3-chloro-1,4-dioxo-naphthalen-2-yl)-N-(2-phenylethyl)acetamide demonstrates superior potency against prostate cancer cells compared to its analogs.

Q & A

Q. Table 1. Key Crystallographic Parameters (SC-XRD)

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁2₁2₁ | |

| Unit cell dimensions | a=8.21 Å, b=10.54 Å, c=14.32 Å | |

| R-factor (all data) | 0.048 | |

| π-π stacking distance | 3.888 Å |

Q. Table 2. Optimized Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 3-chloro-1,4-dioxonaphthalen-2-amine + 2-phenylethyl bromide, DCM, Et₃N, 0°C | 65% |

| 2 | Purification: SiO₂, EtOAc/hexane (3:7) | 58% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.